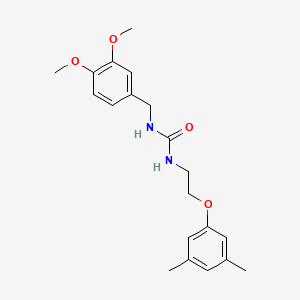
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea, also known as DM-PU-SCAT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DM-PU-SCAT belongs to the class of urea derivatives and has been extensively studied for its mechanism of action and biochemical effects.
作用机制
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth. It has also been shown to increase the activity of antioxidant enzymes, which can protect cells against oxidative stress.
Biochemical and physiological effects:
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, inhibit the activity of enzymes involved in cancer cell growth, and increase the activity of antioxidant enzymes. 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has also been shown to protect against oxidative stress and reduce the risk of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea in lab experiments include its potential therapeutic properties, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-oxidant properties. However, the limitations of using 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea in lab experiments include its complex synthesis method, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use in combination therapy with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea for therapeutic purposes.
Conclusion:
In conclusion, 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases. While there are limitations to using 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea in lab experiments, further studies are needed to fully understand its therapeutic potential and determine the optimal dosage and administration for therapeutic purposes.
合成方法
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea involves the reaction between 1-(3,4-dimethoxybenzyl)urea and 2-(3,5-dimethylphenoxy)ethyl isocyanate. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting product is purified through various techniques, including column chromatography and recrystallization.
科学研究应用
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3,5-dimethylphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-14-9-15(2)11-17(10-14)26-8-7-21-20(23)22-13-16-5-6-18(24-3)19(12-16)25-4/h5-6,9-12H,7-8,13H2,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHKUROCGIZKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)NCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)
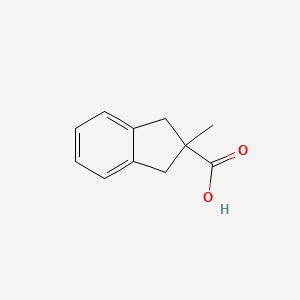
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)
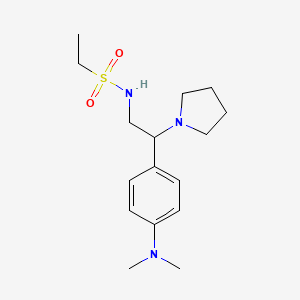
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2902732.png)
![2-(4-ethoxyphenyl)-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2902733.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902735.png)
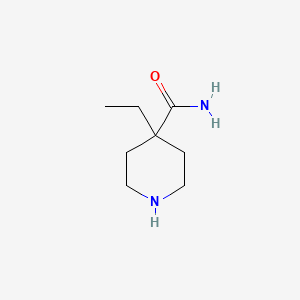
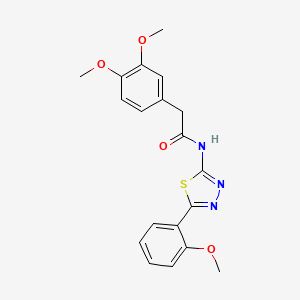
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2902739.png)
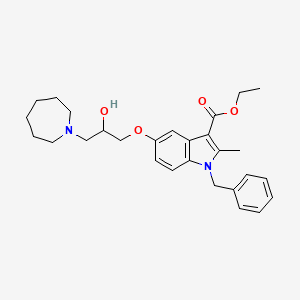
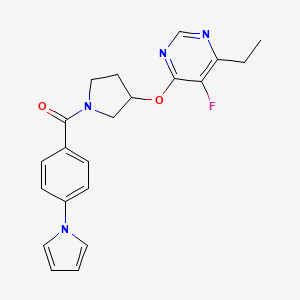
![3-Methyl-8-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2902746.png)